molecular formula C5H5NO3S B166007 4-Hydroxy-5-methyl-1,3-thiazole-2-carboxylic acid CAS No. 133833-94-0

4-Hydroxy-5-methyl-1,3-thiazole-2-carboxylic acid

Cat. No.: B166007
CAS No.: 133833-94-0
M. Wt: 159.17 g/mol
InChI Key: XWZZGBAAPWOSNW-UHFFFAOYSA-N
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Description

4-Hydroxy-5-methyl-1,3-thiazole-2-carboxylic acid is a heterocyclic compound that contains both sulfur and nitrogen atoms within its thiazole ring structure. This compound is known for its aromatic properties and its ability to participate in various chemical reactions due to the presence of reactive positions on the thiazole ring .

Mechanism of Action

Target of Action

Thiazole derivatives have been found to interact with various biological targets . For instance, some thiazole derivatives bind to DNA and interact with topoisomerase II , which plays a crucial role in DNA replication and transcription.

Mode of Action

Thiazole derivatives, in general, are known to exhibit diverse biological activities due to their ability to interact with various biological targets . For example, some thiazole derivatives can bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks, a G2 stop, and ultimately, cell death .

Biochemical Pathways

Thiazole derivatives have been reported to influence various biochemical pathways . For instance, some thiazole derivatives can interact with topoisomerase II, leading to DNA double-strand breaks . This interaction can disrupt the normal cell cycle, leading to cell death.

Pharmacokinetics

Thiazole derivatives, in general, are known for their diverse biological activities, suggesting they may have favorable adme properties .

Result of Action

Thiazole derivatives have been reported to exhibit various biological activities, including anticancer and antimicrobial effects . For instance, some thiazole derivatives can cause DNA double-strand breaks, leading to cell death .

Action Environment

It’s worth noting that the biological activity of thiazole derivatives can be influenced by various factors, including the specific biological target, the presence of other compounds, and the physiological conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-5-methyl-1,3-thiazole-2-carboxylic acid typically involves the reaction of substituted ethyl 2-(benzylamino)-4-methyl-1,3-thiazole-5-carboxylate with potassium carbonate in a mixture of methanol and water. This reaction yields the final compound after further treatment .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and purity.

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-5-methyl-1,3-thiazole-2-carboxylic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of thiazole derivatives .

Comparison with Similar Compounds

Uniqueness: 4-Hydroxy-5-methyl-1,3-thiazole-2-carboxylic acid is unique due to its specific structure, which allows for a wide range of chemical reactions and biological interactions. Its versatility in synthetic chemistry and potential therapeutic applications make it a valuable compound in various fields of research .

Properties

IUPAC Name

4-hydroxy-5-methyl-1,3-thiazole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO3S/c1-2-3(7)6-4(10-2)5(8)9/h7H,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWZZGBAAPWOSNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501256346
Record name 4-Hydroxy-5-methyl-2-thiazolecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501256346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133833-94-0
Record name 4-Hydroxy-5-methyl-2-thiazolecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=133833-94-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Hydroxy-5-methyl-2-thiazolecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501256346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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